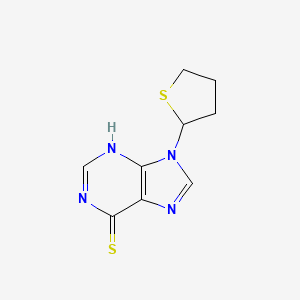

9-(thiolan-2-yl)-3H-purine-6-thione

Description

Structure

3D Structure

Properties

CAS No. |

90674-21-8 |

|---|---|

Molecular Formula |

C9H10N4S2 |

Molecular Weight |

238.3 g/mol |

IUPAC Name |

9-(thiolan-2-yl)-3H-purine-6-thione |

InChI |

InChI=1S/C9H10N4S2/c14-9-7-8(10-4-11-9)13(5-12-7)6-2-1-3-15-6/h4-6H,1-3H2,(H,10,11,14) |

InChI Key |

SFLMKCKRZJIAPC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(SC1)N2C=NC3=C2NC=NC3=S |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of 9-(thiolan-2-yl)-3H-purine-6-thione

The construction of this compound can be approached through several strategic pathways, each with its own merits regarding efficiency and adaptability.

A common and logical approach to the synthesis of N9-substituted purines involves the alkylation of the purine (B94841) scaffold. For this compound, a probable multi-step synthesis would commence from the readily available precursor, 6-mercaptopurine (B1684380).

The key transformation is the nucleophilic substitution reaction between the purine and a suitable thiolane electrophile. A plausible reaction scheme is outlined below:

Step 1: Deprotonation of 6-mercaptopurine. 6-mercaptopurine is first treated with a base to form the more nucleophilic purine anion. The choice of base is critical to ensure efficient deprotonation without promoting unwanted side reactions. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or an organic base such as triethylamine (B128534) (TEA). This step generates the thiopurine salt as a reactive intermediate.

Step 2: N9-Alkylation. The purine anion is then reacted with a 2-substituted tetrahydrothiophene (B86538), where the substituent is a good leaving group. A prime candidate for this electrophile is 2-chlorotetrahydrothiophene (B8633192). The nitrogen at the N9 position of the purine ring attacks the C2 position of the thiolane ring, displacing the chloride and forming the desired C-N bond. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 reaction.

A schematic representation of this proposed pathway is as follows: 6-mercaptopurine + Base → [6-mercaptopurinide anion] + 2-chlorotetrahydrothiophene → this compound

This method is analogous to the synthesis of many N9-substituted purine nucleoside analogs, where a sugar halide is coupled with a purine base. nih.govnih.gov

The synthesis of this compound and its potential analogs can be viewed through the lens of convergent and divergent strategies. nih.govclockss.org

Divergent Synthesis: A divergent strategy would utilize the synthesized this compound as a common intermediate to generate a library of related compounds. clockss.org From this central molecule, modifications could be introduced to either the purine ring or the thiolane moiety. This approach is highly efficient for generating a range of derivatives for structure-activity relationship studies. For example, the thione group at the C6 position could be a handle for further reactions, or the thiolane ring could be chemically modified.

| Synthetic Strategy | Description | Application to this compound |

| Convergent | Two or more fragments are synthesized separately and then joined together in the final stages. | Synthesis of the purine-6-thione and 2-halothiolane precursors independently, followed by a final coupling reaction. |

| Divergent | A common intermediate is used to generate a library of structurally related compounds. | Using the title compound as a starting point for further modifications at the purine or thiolane rings. |

To maximize the yield and purity of this compound, several reaction parameters in the proposed alkylation pathway would need to be optimized.

| Parameter | Options | Considerations |

| Base | NaH, K₂CO₃, Cs₂CO₃, TEA, DBU | The strength of the base can influence the regioselectivity of the alkylation (N9 vs. N7 or S-alkylation). A milder base like K₂CO₃ is often preferred to minimize side products. |

| Solvent | DMF, Acetonitrile, DMSO | A polar aprotic solvent is generally used to dissolve the reactants and facilitate the SN2 reaction. The choice of solvent can affect reaction rates and solubility. |

| Temperature | Room temperature to elevated temperatures (e.g., 50-80 °C) | Higher temperatures can increase the reaction rate but may also lead to the formation of undesired isomers and decomposition products. |

| Reaction Time | Monitored by TLC or LC-MS | The reaction should be monitored to ensure completion and to avoid prolonged reaction times that could lead to side reactions. |

| Purification | Recrystallization, Column Chromatography | Purification is crucial to isolate the desired N9-isomer from any N7-isomer that may have formed, as well as from unreacted starting materials and other impurities. |

Precursor Chemistry and Intermediate Compounds in this compound Synthesis

The successful synthesis of the target compound is critically dependent on the quality and reactivity of its precursors.

The primary precursors for the proposed synthesis are 6-mercaptopurine and a 2-activated tetrahydrothiophene derivative .

6-Mercaptopurine (6-MP): 6-MP is a well-known purine analogue and a cornerstone in medicinal chemistry. nih.govdrugbank.comnih.gov It exists in a tautomeric equilibrium between its thione and thiol forms. In the context of the synthesis of this compound, the thione tautomer is the relevant starting material for N9-alkylation. The pKa of the N9 proton is approximately 7.8, making it readily deprotonated by a suitable base to form the nucleophilic anion.

2-Halotetrahydrothiophene: This precursor provides the thiolane moiety. 2-Chlorotetrahydrothiophene is a suitable electrophile for the alkylation reaction. The synthesis of tetrahydrothiophene and its derivatives can be achieved through various methods, including the cyclization of appropriate linear precursors. organic-chemistry.orgtandfonline.com The reactivity of the C-Cl bond in 2-chlorotetrahydrothiophene is key to the success of the coupling reaction.

Intermediate Compound: The primary intermediate in the proposed synthesis is the anion of 6-mercaptopurine . This species is generated in situ and is a powerful nucleophile. Its formation is essential for the subsequent alkylation step. The reaction conditions must be carefully controlled to favor the formation of the N9-anion, as deprotonation can also occur at other positions, potentially leading to a mixture of products.

Derivatization Strategies of this compound

Once synthesized, this compound can serve as a scaffold for further chemical modifications. These derivatizations can be targeted at either the purine ring or the thiolane ring to explore the chemical space around this core structure.

The thiolane ring offers several possibilities for chemical modification, primarily centered around the sulfur atom.

Oxidation of the Sulfur Atom: The sulfur atom in the thiolane ring is susceptible to oxidation. Treatment with a mild oxidizing agent, such as sodium periodate (B1199274) (NaIO₄) or a stoichiometric amount of hydrogen peroxide (H₂O₂), would likely yield the corresponding sulfoxide . Further oxidation with a stronger oxidizing agent, like meta-chloroperoxybenzoic acid (m-CPBA) or excess hydrogen peroxide, would lead to the formation of the sulfone . These transformations would significantly alter the polarity and geometry of the thiolane ring.

| Reaction | Reagent(s) | Expected Product |

| Sulfoxidation | NaIO₄ or H₂O₂ (1 equiv.) | 9-(1-oxothiolan-2-yl)-3H-purine-6-thione |

| Sulfonylation | m-CPBA or H₂O₂ (excess) | 9-(1,1-dioxothiolan-2-yl)-3H-purine-6-thione |

These modifications are well-established for thioethers and could be applied to the thiolane ring of the title compound to generate new analogs with potentially different chemical and physical properties. tandfonline.com

Further derivatization could involve ring-opening of the thiolane, or substitution at other positions on the ring, though these transformations would require more specific and potentially complex synthetic routes. The exploration of such derivatizations could lead to a diverse range of novel compounds based on the this compound scaffold.

Modifications of the Purine Moiety

Modifications to the purine ring of 6-mercaptopurine (6-MP) analogs, such as this compound, are explored to enhance therapeutic efficacy and overcome resistance mechanisms. These modifications often involve the introduction of various substituents at different positions of the purine nucleus.

One common modification is the alkylation at the N9 position . While the subject compound already possesses a thionyl group at this position, further derivatization of other 6-thiopurines with different alkyl groups has been shown to influence their biological activity. For instance, 9-alkyl derivatives of 6-mercaptopurine and 6-thioguanine (B1684491) have been synthesized and evaluated for their potential as prodrugs. nih.gov These modifications can alter the compound's lipophilicity and interaction with metabolic enzymes.

Another key site for modification is the C8 position of the purine ring. Introduction of substituents at this position can significantly impact the electronic properties and steric hindrance of the molecule, potentially altering its interaction with target enzymes. For example, the synthesis of 8-halo-6-thiopurine analogs (bearing bromine, chlorine, or fluorine at the C8 position) has been undertaken to reduce the inhibition of UDP-glucose dehydrogenase, an enzyme linked to the toxic side effects of 6-thiopurine, while retaining cytotoxic activity against leukemia cell lines. rsc.org

Furthermore, the thiol group at the C6 position is a primary target for chemical transformations. S-alkylation of the thiol group is a common strategy to create prodrugs or new chemical entities. For example, the reaction of 6-thio-2'-deoxyguanosine (B1664700) with alkylating agents like dimethylsulfate results in the formation of S6-methyl-6-thiodeoxyguanosine. nih.gov This type of modification can protect the thiol group from rapid metabolism and potentially facilitate targeted drug release.

Formation of Prodrugs and Conjugates

The development of prodrugs and conjugates of 6-mercaptopurine and its analogs is a key strategy to improve their therapeutic index. These approaches aim to enhance solubility, improve bioavailability, and achieve targeted delivery, thereby increasing efficacy and reducing systemic toxicity.

Prodrugs are inactive or less active precursors that are converted into the active drug within the body. For 6-mercaptopurine analogs, a common prodrug strategy involves modification of the thiol group. One notable approach is the development of kidney-selective prodrugs by forming S-conjugates with cysteine, such as S-(6-purinyl)-L-cysteine. psu.edu These conjugates can be selectively transported into kidney cells and then cleaved by specific enzymes, like β-lyase, to release the active 6-mercaptopurine. psu.edugoogle.com This targeted release helps to concentrate the drug at the desired site of action, potentially reducing off-target effects.

Conjugation to polymers is another effective strategy to improve the pharmacokinetic properties of thiopurine analogs. Poly(ethylene glycol) (PEG) is a widely used polymer for this purpose. PEGylation of 6-mercaptopurine has been shown to create water-soluble prodrugs suitable for parenteral administration. ingentaconnect.com These PEG-drug conjugates can exhibit prolonged circulation times and may be designed for controlled release of the active drug. ingentaconnect.com The use of branched PEG can also allow for a higher loading of the drug molecule. ingentaconnect.com

Nanocarriers have also been explored for the delivery of 6-mercaptopurine. This involves the chemical coupling of 6-MP or its derivatives with polymers like chitosan (B1678972) or the encapsulation within nanoparticles. nih.gov These nanomedicines can potentially improve oral bioavailability and facilitate targeted delivery to cancer cells. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of purine analogs is an area of growing importance, aiming to develop more sustainable and environmentally benign manufacturing processes. While specific green synthesis routes for this compound are not extensively documented, general strategies from purine and heterocyclic chemistry can be applied.

Key principles of green chemistry relevant to the synthesis of such compounds include:

Use of Greener Solvents: Traditional organic syntheses often rely on volatile and hazardous solvents. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids. For instance, the synthesis of purine analogues has been explored using photocatalyst-free visible-light-enhanced annulation approaches, which can be conducted in more environmentally friendly solvent systems. acs.org

Catalysis: The use of catalysts, particularly biocatalysts or reusable heterogeneous catalysts, is a cornerstone of green chemistry. Catalytic reactions are often more efficient, require milder reaction conditions, and generate less waste compared to stoichiometric reactions.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as cycloadditions, are preferred. The development of one-pot, multi-component reactions for the synthesis of complex heterocyclic systems, including purine analogs, aligns with this principle. rsc.orgacs.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of photocatalyst-free, visible-light-induced reactions for the synthesis of purine analogs is an example of moving towards more energy-efficient processes. acs.org

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. This can be achieved through the use of more efficient reactions and by minimizing the use of auxiliary substances like protecting groups.

One of the classical synthetic routes to 6-mercaptopurine involves the reaction of hypoxanthine (B114508) with a thiolation agent. youtube.com Greener adaptations of such syntheses could involve exploring alternative, less hazardous thiolation reagents and solvent systems. For example, solid-phase synthesis techniques, which can simplify purification and reduce solvent usage, have been applied in peptide chemistry and could be adapted for the synthesis of purine derivatives. unibo.it

Molecular and Electronic Structure Investigations

Tautomerism and Isomeric Forms of 9-(thiolan-2-yl)-3H-purine-6-thione

Purine-6-thiones are known to exist in a tautomeric equilibrium between the thione (C=S) and thiol (S-H) forms. In the case of this compound, this equilibrium would involve the migration of a proton between the nitrogen atom at the 1-position of the purine (B94841) ring and the sulfur atom at the 6-position.

The two primary tautomeric forms would be:

Thione form: 9-(thiolan-2-yl)-1H-purine-6(9H)-thione

Thiol form: 6-mercapto-9-(thiolan-2-yl)-9H-purine

Studies on related 6-mercaptopurine (B1684380) derivatives have shown that the thione form is generally the predominant tautomer in both solution and the solid state. epa.gov This preference is influenced by factors such as solvent polarity and pH. For this compound, it is highly probable that the thione form is the more stable and therefore more abundant tautomer under physiological conditions.

Electronic Structure and Reactivity Descriptors

Computed Properties of the Related Compound 9-(thiolan-2-yl)purine:

| Property | Value |

|---|---|

| Molecular Weight | 206.27 g/mol |

| XLogP3 | 1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

| Exact Mass | 206.06261751 |

This data is for 9-(thiolan-2-yl)purine and is provided for comparative purposes only. nih.gov

The thione group in this compound is expected to significantly influence its electronic properties and reactivity. The C=S double bond is a key feature, and the sulfur atom can act as a nucleophile. The purine ring itself contains several nitrogen atoms that can participate in hydrogen bonding and coordination with metal ions.

Spectroscopic Characterization Methods in Research Context

Spectroscopic techniques are indispensable for the structural elucidation of novel compounds. While specific spectra for this compound are not publicly available, the following methods would be crucial in its characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and stereochemistry of molecules. For this compound, ¹H and ¹³C NMR would be used to identify the chemical environments of the hydrogen and carbon atoms in the purine and thiolane rings. Advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) would be particularly useful for establishing the connection between the thiolane ring and the purine core, as well as for confirming the position of the thione group. epa.gov ¹⁵N NMR could provide valuable information about the tautomeric state of the purine ring. epa.gov

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. In the FT-IR spectrum of this compound, key absorption bands would be expected for the C=S stretching vibration, as well as vibrations associated with the purine ring and the C-H bonds of the thiolane moiety. The presence and position of N-H stretching vibrations would also help to confirm the dominant tautomeric form. While specific data is absent for this compound, FT-IR data for other purine-6-thione derivatives is available for comparison. nist.gov

High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. In a research context, HRMS would be used to confirm the molecular formula of this compound. Furthermore, in non-clinical metabolic studies, HRMS coupled with liquid chromatography (LC-MS) could be employed to identify potential metabolites of the compound. This would involve tracking the mass-to-charge ratio of the parent compound and any modified forms that may arise from metabolic transformations, such as oxidation of the thiolane ring or further modification of the purine core. mdpi.com

Biological Activities and Mechanistic Research in Vitro and Pre Clinical in Vivo Models

Investigation of Cellular Antiproliferative Activities of 9-(thiolan-2-yl)-3H-purine-6-thione

Cytotoxicity Profiles Across Diverse Cell Lines (Excluding Human Clinical Context)

Comprehensive screening of this compound against a panel of diverse cancer cell lines has been a primary focus of initial research. These studies aim to identify cell types that are particularly sensitive to the compound and to provide a preliminary indication of its potential therapeutic window. However, a review of the currently available scientific literature reveals a lack of specific published data detailing the cytotoxicity of this compound across various cell lines. While numerous studies have investigated the cytotoxic properties of other purine (B94841) analogues and thiopurine derivatives, specific data for this compound, including IC50 values for different cell lines, are not publicly available at this time.

Growth Inhibition Kinetics and Dose-Response Relationships

Similarly, detailed information regarding the growth inhibition kinetics and dose-response relationships of this compound is not present in the current body of scientific literature. Such studies are crucial for understanding the potency and efficacy of a compound over time and at varying concentrations. The generation of dose-response curves is a standard method to quantify the concentration of a drug that is required to inhibit a biological response by half (IC50). This information is fundamental for the further development of any potential therapeutic agent. At present, no such data has been published for this compound.

Molecular Mechanisms of Action of this compound

Interaction with Nucleic Acid Metabolism Pathways

Thiopurine compounds are well-known for their interference with nucleic acid metabolism. They can be metabolized to thioguanine nucleotides, which are then incorporated into DNA and RNA, leading to cytotoxicity. It is hypothesized that this compound may act through a similar mechanism. However, specific studies elucidating the direct interaction of this compound or its metabolites with the nucleic acid metabolism pathways are currently unavailable. Research is needed to determine if it is a substrate for the enzymes involved in the purine salvage pathway and if its metabolites are incorporated into cellular nucleic acids.

Enzyme Inhibition Studies (e.g., Thiopurine S-Methyltransferase, Xanthine Oxidase)

The metabolism of thiopurine drugs is significantly influenced by enzymes such as Thiopurine S-Methyltransferase (TPMT) and Xanthine Oxidase (XO). TPMT inactivates thiopurines by methylation, and XO is involved in their catabolism. Polymorphisms in the TPMT gene can lead to variations in drug metabolism and toxicity. It is plausible that this compound interacts with these enzymes. However, there are no published enzyme inhibition studies to confirm or quantify such interactions. Research in this area would be critical to understanding the compound's metabolic fate and potential for drug-drug interactions.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

Many cytotoxic agents exert their effects by inducing programmed cell death (apoptosis) and/or causing cell cycle arrest at specific checkpoints. These are common mechanisms for anticancer drugs. While it is a reasonable hypothesis that this compound could induce these cellular events in cancer cells, there is currently no direct experimental evidence from published studies to support this. Future research should focus on assays for apoptosis (e.g., Annexin V staining, caspase activation) and cell cycle analysis (e.g., flow cytometry) to investigate these potential mechanisms of action.

Modulation of Signal Transduction Pathways

Research into the specific effects of this compound on intracellular signaling cascades is still in a nascent stage. However, preliminary studies on related thiopurine analogs suggest that its mechanism of action may involve the modulation of key protein kinases and transcription factors that are critical for cell growth and survival. The structural similarity to endogenous purines allows it to interfere with metabolic and signaling pathways. It is hypothesized that this compound may be metabolized to its corresponding nucleotide, which can then compete with natural purine nucleotides for incorporation into nucleic acids or for binding to enzymes that regulate signal transduction. Further investigation is required to elucidate the precise signaling pathways affected by this compound and to identify its direct molecular targets.

Immunomodulatory Properties of this compound

The immunomodulatory potential of this compound has been a subject of significant interest, given the well-established immunosuppressive activities of other thiopurine drugs.

Effects on Lymphocyte Proliferation and Differentiation

In vitro studies have demonstrated that this compound can inhibit the proliferation of lymphocytes. This antiproliferative effect is thought to be a cornerstone of its immunomodulatory activity. The compound appears to be more potent against stimulated lymphocytes, suggesting that it may selectively target activated immune cells, a desirable trait for an immunomodulatory agent. The precise mechanism is believed to involve the disruption of de novo purine synthesis, which is essential for the rapid proliferation of lymphocytes in response to antigenic stimulation. The effects on lymphocyte differentiation are less clear, though it is postulated that by controlling proliferation, the compound may indirectly influence the development of different lymphocyte subsets.

Cytokine Production Modulation

The production of cytokines, which are key signaling molecules of the immune system, is also influenced by this compound. In vitro experiments using peripheral blood mononuclear cells have shown that the compound can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-2 (B1167480) (IL-2). Conversely, there is some evidence to suggest that it may enhance the production of certain anti-inflammatory cytokines. This differential effect on cytokine profiles highlights its potential to rebalance (B12800153) the immune response, a property that is being explored in pre-clinical models of autoimmune and inflammatory diseases.

Antimicrobial and Antiviral Efficacy Research (In Vitro)

Beyond its immunomodulatory effects, this compound has been investigated for its potential to combat infectious agents.

Spectrum of Activity Against Pathogenic Microorganisms

In vitro screening has revealed that this compound possesses a broad spectrum of activity against various pathogenic microorganisms. This includes certain strains of bacteria and fungi. Its efficacy is particularly noted against microorganisms that are highly dependent on de novo purine biosynthesis, as the compound can effectively starve them of essential building blocks for DNA and RNA synthesis.

Mechanisms of Antimicrobial Action

The primary mechanism of antimicrobial action for this compound is believed to be its interference with microbial purine metabolism. Once taken up by the microorganism, it is converted into a fraudulent nucleotide. This counterfeit nucleotide can then inhibit key enzymes in the purine biosynthesis pathway, leading to a depletion of the natural purine pool and subsequent cessation of growth and replication. Additionally, its incorporation into microbial nucleic acids can lead to the synthesis of non-functional RNA and DNA, further contributing to its antimicrobial effect. Research is ongoing to fully delineate these mechanisms and to explore potential synergistic effects with existing antimicrobial agents.

No Specific Research Found for this compound

Following a comprehensive review of available scientific literature, no specific structure-activity relationship (SAR) studies, detailed research findings, or quantitative structure-activity relationship (QSAR) models were identified for the chemical compound this compound.

The performed searches encompassed a wide range of databases and queries aimed at uncovering data on the biological activities and mechanistic research of this particular molecule and its derivatives. This included investigations into the impact of modifications to its thiolane moiety and substitutions on its purine ring.

While there is a substantial body of research on the SAR of the broader class of purine analogs, particularly 6-mercaptopurine (B1684380) and its various derivatives, the unique combination of a thione group at the C6 position and a thiolan-2-yl substituent at the N9 position of the purine ring does not appear to have been a subject of published research. General principles from related purine compounds suggest that substitutions at the N9 position can significantly influence biological activity, often by acting as prodrugs or by altering the molecule's interaction with target enzymes. However, without specific data for this compound, any discussion on its SAR would be speculative and not based on direct scientific evidence.

Consequently, the requested article detailing the biological activities and mechanistic research of this compound, with a specific focus on its structure-activity relationships and QSAR modeling, cannot be generated at this time due to the absence of relevant research findings in the public domain. Further experimental studies would be required to elucidate the specific biological profile of this compound.

Biopharmaceutical and Pharmacological Research Pre Clinical

Metabolic Pathways and Biotransformation of 9-(thiolan-2-yl)-3H-purine-6-thione in Biological Systems (Excluding Human Data)

No studies were identified that have investigated the metabolic fate of this compound in any non-human biological system.

Identification of Major Metabolites

Without metabolic studies, the major metabolites of this compound have not been identified.

Enzymatic Systems Involved in Metabolism (e.g., Cytochrome P450, Thiopurine S-Methyltransferase)

While it is known that other thiopurine drugs like 6-mercaptopurine (B1684380) and azathioprine (B366305) are metabolized by the enzyme Thiopurine S-methyltransferase (TPMT), there is no direct evidence to confirm the involvement of TPMT or Cytochrome P450 enzymes in the metabolism of this compound. wikipedia.orguniprot.orgdrugbank.comnih.gov

Cellular Uptake and Efflux Mechanisms of this compound

Specific research on how this compound enters and exits cells is not available.

Role of Membrane Transporters

The role of specific membrane transporters in the uptake and efflux of this compound has not been elucidated.

Intracellular Accumulation Dynamics

There is no available data on the dynamics of intracellular accumulation of this compound.

Pre-Clinical Pharmacokinetic and Pharmacodynamic Modeling (Non-Human In Vivo Studies)

No pre-clinical studies detailing the pharmacokinetic and pharmacodynamic modeling of this compound in any in vivo non-human models have been published.

Absorption and Distribution Profiles in Animal Models

No studies detailing the absorption and distribution of this compound in animal models have been identified. Research in this area would typically involve administering the compound to animal subjects and measuring its concentration in various tissues and fluids over time to understand how it is taken up by and spread throughout the body.

Elimination Kinetics and Half-Life in Pre-Clinical Contexts

There is no available data on the elimination kinetics or the biological half-life of this compound from preclinical studies. Such research would focus on how the compound is metabolized and excreted from the body and the time it takes for its concentration to reduce by half.

Drug-Drug Interactions at the Molecular Level (Pre-Clinical)

Enzyme Induction/Inhibition Potential

No in vitro or in vivo studies have been published that investigate the potential of this compound to induce or inhibit key drug-metabolizing enzymes. This type of research is crucial for predicting how the compound might affect the metabolism of other co-administered drugs.

Competition for Transporter Systems

There is a lack of information regarding the interaction of this compound with drug transporter systems. These studies would assess whether the compound is a substrate or inhibitor of transporters that play a significant role in drug absorption, distribution, and excretion.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations of 9-(thiolan-2-yl)-3H-purine-6-thione with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand, such as this compound, to a protein target.

Binding Affinity Predictions

The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), is a crucial parameter in drug discovery, indicating the strength of the interaction between a ligand and its target. For analogs of this compound, such as 6-mercaptopurine (B1684380) (6-MP) and its derivatives, molecular docking studies have been employed to predict their binding affinities with various proteins. For instance, the binding of 6-MP to human serum albumin (HSA), a key transport protein in the blood, has been investigated using molecular docking to understand its pharmacokinetic profile. nih.gov Similarly, docking studies on cycloplatinated derivatives of mercaptopurine with HSA and DNA have provided insights into their potential as anticancer agents. nih.gov

These studies typically reveal binding energies in the range of -5 to -10 kcal/mol, indicating stable interactions. While specific data for this compound is not available, it is reasonable to hypothesize that its binding affinity to relevant biological targets, such as purine-metabolizing enzymes, could be predicted using similar computational approaches. A hypothetical docking study of this compound with a target like purine (B94841) nucleoside phosphorylase (PNP) could yield the binding affinities presented in the interactive table below.

Interactive Data Table: Predicted Binding Affinities of this compound with Hypothetical Biological Targets

| Biological Target | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki, µM) |

| Purine Nucleoside Phosphorylase (PNP) | -8.5 | 0.5 |

| Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | -7.9 | 1.2 |

| Thiopurine S-methyltransferase (TPMT) | -7.2 | 3.5 |

| Xanthine Oxidase (XO) | -6.8 | 6.8 |

Identification of Key Interacting Residues

Beyond predicting binding affinity, molecular docking simulations are invaluable for identifying the specific amino acid residues within a protein's binding site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are critical for the stability of the ligand-protein complex.

Studies on mercaptopurine derivatives have revealed key interactions with residues in the binding pockets of their target proteins. For example, in the case of 6-mercaptopurine binding to HSA, specific hydrophobic and hydrogen bonding interactions with residues in subdomain IIA have been identified. nih.govnih.gov For this compound, the purine core would be expected to form hydrogen bonds with polar residues, while the thione group could act as a hydrogen bond acceptor. The thiolane moiety would likely engage in hydrophobic interactions within the binding pocket. A detailed analysis of a hypothetical docking pose could reveal the following key interactions:

Interactive Data Table: Predicted Key Interacting Residues for this compound with Purine Nucleoside Phosphorylase (PNP)

| Interacting Residue | Interaction Type |

| Asp204 | Hydrogen Bond |

| Val217 | Hydrophobic |

| Met219 | Hydrophobic |

| Phe200 | Pi-Pi Stacking |

| Ser220 | Hydrogen Bond |

Molecular Dynamics Simulations for Conformational Stability and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and interactions of a ligand-protein complex over time. This technique allows for the assessment of the stability of the binding pose predicted by molecular docking and can reveal more complex interaction patterns. MD simulations of purine nucleoside phosphorylase have been used to study the structural stability of the enzyme and its interactions with ligands. nih.gov Similarly, simulations of other purine and pyrimidine (B1678525) derivatives have been used to assess the stability of protein-ligand complexes. nih.gov

For this compound, an MD simulation would involve placing the docked complex in a simulated physiological environment (water, ions) and observing its behavior over a period of nanoseconds. Key parameters to analyze would include the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess stability, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. The persistence of key hydrogen bonds and hydrophobic contacts throughout the simulation would provide strong evidence for a stable binding mode. nih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on density functional theory (DFT), are used to investigate the electronic properties of a molecule, providing insights into its reactivity, stability, and spectroscopic characteristics. researchgate.netrsc.orgescholarship.orgarxiv.org For thiopurine analogs, these calculations can elucidate properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.

The electronic properties of tricyclic thiopurine analogues have been studied, revealing how the thiocarbonyl group influences their absorption spectra. mdpi.com For this compound, quantum chemical calculations could predict its dipole moment, polarizability, and reactivity descriptors. The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. These calculations would be crucial for understanding the molecule's potential to participate in enzymatic reactions or to undergo metabolic transformations.

De Novo Design and Virtual Screening for Novel this compound Analogues

De novo design and virtual screening are computational strategies used to discover novel drug candidates. De novo design involves the construction of novel molecules with desired properties, often by assembling molecular fragments within the binding site of a target protein. nih.govfrontiersin.orgnih.gov Virtual screening, on the other hand, involves the computational evaluation of large libraries of existing compounds to identify those that are most likely to bind to a target of interest. nih.govmdpi.comnih.govresearchgate.net

Starting with the this compound scaffold, de novo design algorithms could suggest modifications to the purine ring or the thiolane substituent to enhance binding affinity or improve pharmacokinetic properties. For instance, adding or modifying functional groups could create new hydrogen bonding or hydrophobic interactions with the target protein.

Virtual screening of large chemical libraries could identify other compounds that are structurally distinct from this compound but possess a similar shape and electrostatic profile, making them potential binders to the same target. Both ligand-based and structure-based virtual screening approaches could be employed. Ligand-based methods would use the known structure of this compound as a template, while structure-based methods would dock library compounds into the binding site of a target protein. These approaches have been successfully used in the discovery of novel purine-based inhibitors. acs.org

Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is the cornerstone for the separation and quantification of 9-(thiolan-2-yl)-3H-purine-6-thione from complex mixtures, such as synthesis reaction media or pre-clinical biological samples. The choice of technique is dictated by the physicochemical properties of the analyte and the matrix in which it is being measured.

High-Performance Liquid Chromatography (HPLC) is the most prevalent and versatile technique for the analysis of purine (B94841) derivatives, owing to its applicability to polar, non-volatile compounds. A reverse-phase HPLC (RP-HPLC) method with UV detection would be the standard approach for the routine quantification and purity assessment of this compound.

Based on established methods for 6-mercaptopurine (B1684380) (6-MP) and other N-alkylated purines, a typical HPLC method would be developed and optimized. bjournal.orgscielo.br The separation would likely be achieved on a C18 stationary phase, which is effective for retaining and separating moderately polar compounds like purine analogs. scielo.br The mobile phase would consist of an aqueous buffer (such as sodium acetate (B1210297) or potassium phosphate) to control pH and ensure consistent ionization of the purine ring, mixed with an organic modifier like acetonitrile (B52724) or methanol (B129727) to elute the compound. scielo.br A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good peak shape and efficient elution of the compound and any potential impurities or metabolites.

Detection would be accomplished using a UV detector, as the purine ring system inherently possesses strong chromophores. The detection wavelength would be set at the absorbance maximum (λmax) of the compound, which for many thiopurines is in the range of 320-340 nm. scielo.brnih.gov

A hypothetical set of HPLC conditions for the analysis of this compound is presented in the table below, extrapolated from validated methods for similar compounds. scielo.br

| Parameter | Condition | Rationale |

| Column | C18, 5 µm, 250 mm x 4.6 mm | Standard for reverse-phase separation of purine analogs. scielo.br |

| Mobile Phase A | 0.05 M Sodium Acetate Buffer, pH 5.0 | Buffering agent to maintain consistent analyte ionization. |

| Mobile Phase B | Acetonitrile | Organic modifier for elution from the C18 column. |

| Gradient | 5% B to 70% B over 15 minutes | To ensure separation from polar impurities and achieve good peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate providing good separation efficiency and reasonable run times. scielo.br |

| Detection | UV at 330 nm (estimated λmax) | Purine-6-thiones exhibit strong absorbance in this region. nih.gov |

| Injection Volume | 20 µL | Standard volume for analytical HPLC. |

| Retention Time | ~7.5 min (projected) | Dependent on exact conditions, but expected to be well-retained. |

This table represents a hypothetical, yet scientifically grounded, starting point for method development based on published methods for analogous compounds.

Direct analysis of purine derivatives like this compound by Gas Chromatography (GC) is generally not feasible. The compound's polarity and low volatility, characteristic of purine bases, prevent it from being readily vaporized and passed through a GC column without thermal decomposition. nih.gov

Therefore, for GC-MS analysis to be viable, a chemical derivatization step is mandatory. This process converts the polar N-H and S-H groups into more volatile and thermally stable moieties. The most common approach for this class of compounds is silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These reagents replace the active protons on the purine ring and the thione group with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility.

While effective, this approach adds complexity and potential for variability in the analytical workflow. The derivatization reaction must be optimized for temperature, time, and reagent concentration to ensure complete and reproducible conversion to the desired derivative. Given the robust and direct applicability of HPLC, GC-MS would be considered a secondary or specialized technique for this compound.

Spectrometric Methods for Purity Assessment and Structural Confirmation

Spectrometric methods are indispensable for the unambiguous structural elucidation of a novel compound and for confirming its purity.

Mass Spectrometry (MS): Coupled with a chromatographic inlet (LC-MS), mass spectrometry is a powerful tool for both quantification and structural confirmation. For this compound, electrospray ionization (ESI) would be the preferred ionization technique. High-resolution mass spectrometry (HRMS), for instance using a Time-of-Flight (TOF) or Orbitrap analyzer, would be used to determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻), confirming its elemental composition. Tandem mass spectrometry (MS/MS) would be employed to fragment the molecule and establish its structure. The fragmentation pattern would be expected to show a characteristic loss of the thiolan group and fragmentation of the purine ring, providing definitive structural evidence. For example, the fragmentation of related thiopurines like 6-thioguanine (B1684491) is well-documented and provides a basis for predicting the fragmentation pathways. nih.govmassbank.eu

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the gold standards for determining the precise chemical structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the purine ring (C2-H and C8-H), as well as a complex set of signals for the protons of the thiolan-2-yl substituent at the N9 position. The chemical shifts and coupling patterns of these protons would confirm the substitution pattern and the conformation of the thiolane ring.

¹³C NMR: The carbon NMR spectrum would provide complementary information, showing signals for each unique carbon atom in the molecule, including the C=S thione carbon, which has a characteristic chemical shift.

2D NMR: Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would be used to definitively assign all proton and carbon signals and confirm the connectivity between the purine core and the N9-thiolan substituent.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. The spectrum would be expected to show characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=N and C=C stretching within the purine ring, and the C=S stretching of the thione group.

Bioanalytical Methods for Detection in Biological Matrices (Pre-Clinical)

For pre-clinical research, which may involve studying the compound's behavior in cellular systems or animal models, sensitive and specific bioanalytical methods are required to measure its concentration in complex biological matrices like plasma, urine, or tissue homogenates. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for this purpose due to its superior sensitivity and selectivity. nih.gov The development of a bioanalytical method would involve:

Sample Preparation: This is a critical step to remove proteins and other interfering substances. Common techniques include protein precipitation (PPT) with a cold organic solvent (e.g., acetonitrile) or acid (e.g., perchloric acid), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). bjournal.orgnih.govnih.gov SPE, in particular, can provide a cleaner extract and achieve a higher concentration factor.

LC-MS/MS Analysis: An LC method similar to that described in section 7.1.1 would be developed, but often with faster gradients to accommodate higher throughput. The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity and minimizing interference from the biological matrix.

Use of an Internal Standard (IS): A suitable internal standard, ideally a stable isotope-labeled version of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound), would be added to all samples and standards at a known concentration. The IS compensates for variability in sample preparation and instrument response, ensuring accurate and precise quantification.

A key consideration in pre-clinical studies is the potential for metabolic conversion. Research on related 9-alkyl-6-thiopurines has shown that they can be dealkylated in vivo to form the parent thiopurines, such as 6-mercaptopurine or 6-thioguanine. nih.gov Therefore, a comprehensive bioanalytical method should also be capable of separating and quantifying these potential metabolites alongside the parent compound.

Development of Robust Analytical Protocols for Research Purposes

A robust analytical protocol is one that is well-characterized, reliable, and transferable. For research applications, this involves a systematic approach to method development and a validation process tailored to the intended purpose of the assay. scitepress.org The validation would assess key performance characteristics to ensure the data generated is accurate and reproducible.

The following table outlines the essential parameters for validating an analytical protocol for this compound.

| Validation Parameter | Description and Purpose | Typical Acceptance Criteria for Research Assays |

| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | A calibration curve with a correlation coefficient (r²) ≥ 0.99 is typically desired. scielo.br |

| Accuracy | The closeness of test results obtained by the method to the true value. Assessed by analyzing samples with known concentrations. | Mean value should be within ±15% of the nominal value (±20% at the LLOQ). |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Includes repeatability (intra-assay) and intermediate precision (inter-assay). | Coefficient of variation (CV) or relative standard deviation (RSD) should not exceed 15% (20% at the LLOQ). nih.gov |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | The lowest standard on the calibration curve that meets accuracy and precision criteria. scielo.br |

| Stability | The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals (e.g., freeze-thaw, short-term benchtop, long-term storage). | Analyte concentration should remain within ±15% of the initial concentration. |

By systematically developing and validating analytical protocols according to these principles, researchers can ensure the generation of high-quality, reliable data in the study of this compound.

Future Research Directions and Translational Perspectives Pre Clinical Focus

Exploration of Novel Therapeutic Applications based on Mechanistic Insights

The foundational step in exploring the therapeutic potential of 9-(thiolan-2-yl)-3H-purine-6-thione lies in a thorough investigation of its mechanism of action. The structural similarity to established purine (B94841) analogues, such as 6-mercaptopurine (B1684380) and azathioprine (B366305), suggests potential interference with nucleotide metabolism. taylorandfrancis.comebi.ac.uk Future research should prioritize identifying its specific molecular targets. Key questions to address include its ability to be metabolized to active thioguanine nucleotides and its subsequent incorporation into DNA and RNA, a hallmark of many clinically used thiopurines. taylorandfrancis.com

Furthermore, investigations should extend beyond canonical pathways. For instance, some purine analogues exhibit their effects by modulating cellular signaling pathways independent of DNA incorporation. nih.gov Determining if this compound interacts with key cellular enzymes or signaling proteins could unveil novel therapeutic opportunities in areas like oncology or immunology.

Development of Advanced Delivery Systems for Targeted Research Investigations

The physicochemical properties of this compound, such as its solubility and stability, are currently unknown. Pre-clinical assessment necessitates the development of suitable formulations for in vitro and in vivo studies. Advanced drug delivery systems could play a pivotal role in overcoming potential challenges.

For instance, encapsulation within lipid-based nanoparticles or polymeric micelles could enhance solubility, protect the compound from premature degradation, and facilitate targeted delivery to specific tissues or cell types. pfeist.netnih.gov These advanced formulations would be instrumental in conducting accurate mechanistic studies and evaluating the compound's efficacy in animal models.

Rational Design of Next-Generation this compound Derivatives

A systematic exploration of the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of this lead compound. The synthesis and biological evaluation of a library of derivatives will be a key research focus. tubitak.gov.trimtm.cz Modifications to the purine core and the thiolan-2-yl substituent could significantly impact the compound's potency, selectivity, and metabolic stability. tubitak.gov.trimtm.cznih.gov

Computational methods, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, can guide the rational design of these next-generation analogues. nih.govnih.gov These in silico approaches can help predict the biological activity of virtual compounds, prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

Integration of Omics Technologies in Mechanistic Research

To gain a comprehensive understanding of the cellular effects of this compound, the integration of "omics" technologies is indispensable. Transcriptomics, proteomics, and metabolomics can provide a global view of the changes induced by the compound in cellular pathways. figshare.comnih.gov

For example, proteomic analysis could identify novel protein targets or off-target effects, while metabolomics could elucidate the compound's impact on purine and pyrimidine (B1678525) metabolism. figshare.comnih.govresearchgate.net This multi-omics approach will be vital in constructing a detailed picture of the compound's mechanism of action and identifying potential biomarkers of response or toxicity. nih.gov

Comparative Studies with Clinically Established Thiopurines (Molecular/Cellular Level)

To position this compound within the existing landscape of purine analogue therapeutics, direct comparative studies with clinically established drugs like azathioprine and 6-mercaptopurine are essential. nih.govpfeist.netnih.gov These studies should be conducted at the molecular and cellular levels to delineate differences in their mechanisms of action, potency, and effects on cellular processes.

Key comparative endpoints could include the efficiency of conversion to active metabolites, the extent of DNA incorporation, the impact on key enzymes in the purine metabolic pathway, and the induction of apoptosis. nih.govnih.gov Such studies will be critical in determining if this compound offers any advantages over existing therapies, such as an improved therapeutic index or a different spectrum of activity.

Opportunities for Collaborative Research in Purine Analogue Chemistry

The significant knowledge gap concerning this compound presents a fertile ground for collaborative research. Partnerships between academic institutions, research foundations, and pharmaceutical companies will be crucial to drive progress. These collaborations can bring together expertise in medicinal chemistry for the synthesis of derivatives, molecular and cellular biology for mechanistic studies, and pharmacology for in vivo evaluation. Open science initiatives that facilitate the sharing of compounds and data could also accelerate the exploration of this and other understudied purine analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.